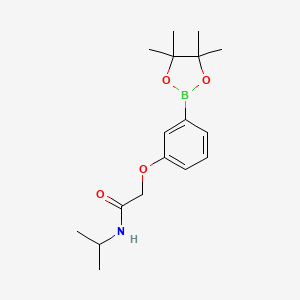
N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
This compound can be synthesized using 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Molecular Structure Analysis
The molecular formula of this compound is C9H19BO3 . The InChI string is InChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3,4)9(5,6)13-10/h7H,1-6H3 .Chemical Reactions Analysis
This compound can be used as a reagent to borylate arenes . It can also be used to prepare fluorenylborolane .Physical And Chemical Properties Analysis
This compound is a colorless oily substance at room temperature . It has a molecular weight of 186.06 . The refractive index is 1.409 , and it has a boiling point of 73°C at 15 mmHg . The density is 0.912 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The title compound, along with similar derivatives, was synthesized and structurally characterized by various spectroscopic methods (FT-IR, NMR, MS) and X-ray diffraction. Density Functional Theory (DFT) calculations were used for comparative analysis, providing insights into spectroscopic data, geometrical parameters, and molecular properties (Wu, Chen, Chen, & Zhou, 2021).
Chemical Properties and Analysis
- Vibrational Properties Studies : The vibrational properties of similar compounds, including 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile, were analyzed, offering a detailed understanding of their characteristic vibrational absorption bands, which is crucial for understanding their chemical behavior (Wu, Chen, Chen, & Zhou, 2021).
Applications in Metal Chelation
- Pro-Chelator Triggered by Hydrogen Peroxide : A pro-chelating agent related to the compound, isonicotinic acid [2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-hydrazide (BSIH), was synthesized. This compound interacts weakly with iron unless exposed to hydrogen peroxide, which triggers the release of a key metal-binding group. It's significant for its ability to prevent iron-promoted hydroxyl radical formation, offering potential in controlling oxidative stress (Charkoudian, Pham, & Franz, 2006).
Pharmacological Aspects
- Synthesis and Pharmacological Properties : Although pharmacological aspects are excluded as per the request, it's noteworthy that derivatives of N-Phenoxypropylacetamide, which are structurally related to the compound , have been prepared and tested for their pharmacological properties, specifically their antiulcer activity. This highlights the potential medicinal applications of structurally similar compounds (Ueda, Ishii, Shinozaki, Seiki, Arai, & Hatanaka, 1990).
Modifications for Improved Stability
- Improving Hydrolytic Stability : BSIH, a prodrug version of a metal chelator similar to the title compound, was modified to improve its hydrolytic stability and conversion efficiency to the active chelator. Such modifications are crucial for enhancing the practical use of these compounds in various applications, including possibly medical applications under oxidative stress conditions (Wang & Franz, 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-propan-2-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4/c1-12(2)19-15(20)11-21-14-9-7-8-13(10-14)18-22-16(3,4)17(5,6)23-18/h7-10,12H,11H2,1-6H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGYOLJSJSOEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2976246.png)
![N-(3-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2976247.png)
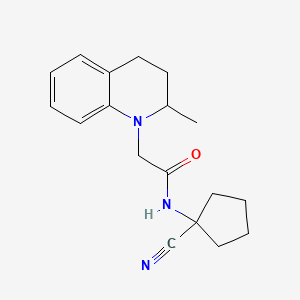
![3-(4-Chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2976251.png)
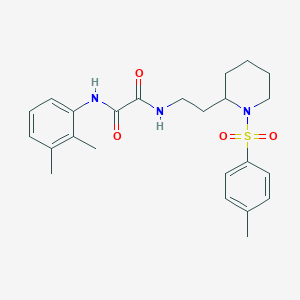
![2-Oxa-5-azaspiro[3,5]nonane oxalate](/img/structure/B2976254.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B2976255.png)
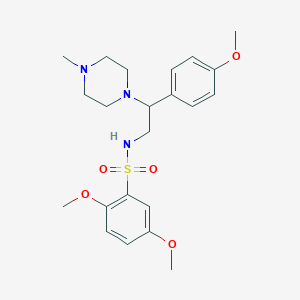
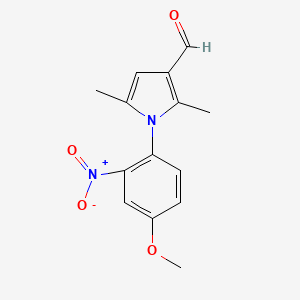
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2976259.png)
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrimidine](/img/structure/B2976260.png)
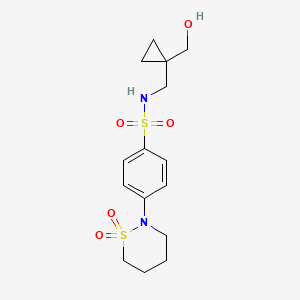
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2976265.png)
